1-(2-Methylcyclohexa-1,4-dien-1-yl)ethanone
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Overview
Description
1-(2-Methylcyclohexa-1,4-dien-1-yl)ethanone is an organic compound characterized by a cyclohexadiene ring substituted with a methyl group and an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylcyclohexa-1,4-dien-1-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclohexa-1,4-dienes as starting materials, which undergo cyclization in the presence of catalysts such as boron trifluoride (BF3) or aluminum chloride (AlCl3). The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylcyclohexa-1,4-dien-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of light or a catalyst.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
1-(2-Methylcyclohexa-1,4-dien-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mechanism of Action
The mechanism of action of 1-(2-Methylcyclohexa-1,4-dien-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Methyl-1,4-cyclohexadiene: Similar structure but lacks the ethanone group.
β-Damascenone: Contains a cyclohexadiene ring with different substituents, used in fragrances.
(R,Z)-2-Methyl-6-(4-methylcyclohexa-1,4-dien-1-yl)hept-2-en-1-ol: Similar cyclohexadiene structure with additional functional groups
Uniqueness: 1-(2-Methylcyclohexa-1,4-dien-1-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and specialty chemicals .
Properties
Molecular Formula |
C9H12O |
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Molecular Weight |
136.19 g/mol |
IUPAC Name |
1-(2-methylcyclohexa-1,4-dien-1-yl)ethanone |
InChI |
InChI=1S/C9H12O/c1-7-5-3-4-6-9(7)8(2)10/h3-4H,5-6H2,1-2H3 |
InChI Key |
NQJNSHRMJMMQBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CC=CC1)C(=O)C |
Origin of Product |
United States |
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